molecular formula C13H17NO4S B1583548 4-(Cyclohexylsulfamoyl)benzoic acid CAS No. 6314-70-1

4-(Cyclohexylsulfamoyl)benzoic acid

Cat. No. B1583548
CAS RN: 6314-70-1
M. Wt: 283.35 g/mol
InChI Key: XGOXPTXOQXHIDL-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfamoyl)benzoic acid is an organic compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is also known by the synonyms NSC23005 and 4-(N-Cyclohexylsulfamoyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylsulfamoyl)benzoic acid consists of a benzene ring attached to a carboxyl group and a cyclohexylsulfamoyl group .


Physical And Chemical Properties Analysis

4-(Cyclohexylsulfamoyl)benzoic acid is a solid compound . The physical and chemical properties of benzoic acid, a related compound, include a density of 1.27 g/cm^3 at 15°C, a boiling point of 523K, and a melting point of 395K . It is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

While specific future directions for 4-(Cyclohexylsulfamoyl)benzoic acid are not available, it is noted that NSC 23005 sodium, a related compound, can effectively promote the expansion of hematopoietic stem cells (HSC) (ED50 = 5.21 nM), suggesting potential applications in medical research .

properties

IUPAC Name

4-(cyclohexylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOXPTXOQXHIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281769
Record name 4-(cyclohexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6314-70-1
Record name NSC23005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyclohexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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